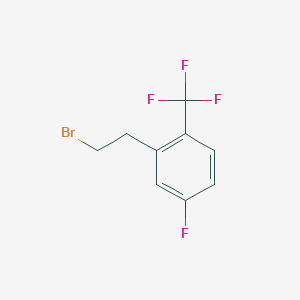

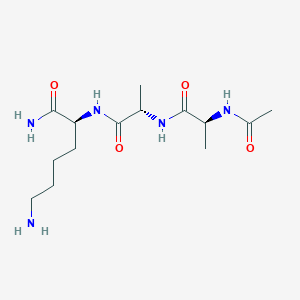

(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” is a complex compound with a long and intricate structure. It falls under the category of peptides , which are organic molecules composed of amino acids linked together by peptide bonds. Peptides play crucial roles in biological processes, including signaling, enzymatic activity, and structural support.

Métodos De Preparación

Synthetic Routes

The synthesis of this compound involves several steps, each carefully orchestrated to achieve the desired structure. While I don’t have specific synthetic details for this exact compound, peptide synthesis typically follows solid-phase peptide synthesis (SPPS) or solution-phase methods.

-

Solid-Phase Peptide Synthesis (SPPS)

- In SPPS, the peptide chain grows step by step on a solid support (usually a resin). Amino acids are sequentially added, protected by temporary side-chain protecting groups.

- The final deprotection step releases the fully assembled peptide from the resin.

-

Solution-Phase Synthesis

- Solution-phase methods involve coupling amino acids in solution using activating agents.

- Protecting groups are used to prevent unwanted side reactions during coupling.

Industrial Production

Large-scale production of peptides often relies on SPPS due to its efficiency and scalability. Automation and optimization are key factors in industrial peptide synthesis.

Análisis De Reacciones Químicas

Reactions

Peptide Bond Formation: The central reaction in peptide synthesis, where the carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond.

Deprotection: Removal of protecting groups.

Coupling: Activation of the carboxyl group for the next amino acid addition.

Common Reagents

Fmoc (9-fluorenylmethoxycarbonyl): A common N-terminal protecting group.

DCC (dicyclohexylcarbodiimide): Activates carboxyl groups for coupling.

TFA (trifluoroacetic acid): Used for deprotection.

Major Products

The final product is the target peptide, “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide.”

Aplicaciones Científicas De Investigación

This compound finds applications in various fields:

Medicine: As potential drugs or therapeutic agents.

Biotechnology: For studying protein-protein interactions.

Biochemistry: Investigating enzyme function and structure.

Pharmacology: Targeting specific receptors or pathways.

Mecanismo De Acción

The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate receptors, or interfere with cellular processes. Further research is needed to elucidate its precise mode of action.

Comparación Con Compuestos Similares

While I don’t have a direct list of similar compounds, we can compare “(S)-2-((S)-2-((S)-2-Acetamidopropanamido)propanamido)-6-aminohexanamide” to related peptides based on structural features, functional groups, and biological activities.

Propiedades

Fórmula molecular |

C14H27N5O4 |

|---|---|

Peso molecular |

329.40 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-6-aminohexanamide |

InChI |

InChI=1S/C14H27N5O4/c1-8(17-10(3)20)13(22)18-9(2)14(23)19-11(12(16)21)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H2,16,21)(H,17,20)(H,18,22)(H,19,23)/t8-,9-,11-/m0/s1 |

Clave InChI |

NKQBSRUOFORGPG-QXEWZRGKSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C |

SMILES canónico |

CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(5-Bromo-2-nitrophenyl)piperidin-4-yl]methanamine](/img/structure/B12075977.png)

![2-Bromo-7-chlorothiazolo[4,5-b]pyridine](/img/structure/B12075997.png)

![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)